![molecular formula C16H16BrN5O3 B499421 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499421.png)
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique structure combining a bromophenyl group, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a furan ring through cyclization reactions. The oxadiazole ring is then introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of oxadiazole, furan, and bromophenyl groups. Examples include:
- 4-(4-bromophenyl)-thiazol-2-amine
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)-1,2,5-oxadiazole-3-carboxamide .
Uniqueness
What sets 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16BrN5O3 |
|---|---|
Poids moléculaire |
406.23g/mol |
Nom IUPAC |
4-amino-N-[2-[[5-(4-bromophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H16BrN5O3/c17-11-3-1-10(2-4-11)13-6-5-12(24-13)9-19-7-8-20-16(23)14-15(18)22-25-21-14/h1-6,19H,7-9H2,(H2,18,22)(H,20,23) |
Clé InChI |
NXPYPQXLFSVYAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Br |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-bromo-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499338.png)
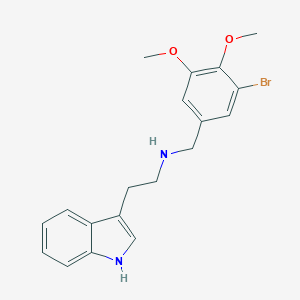
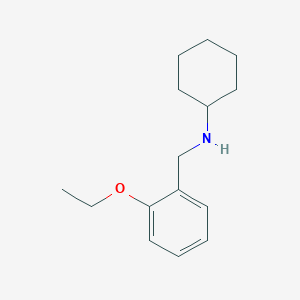
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499348.png)
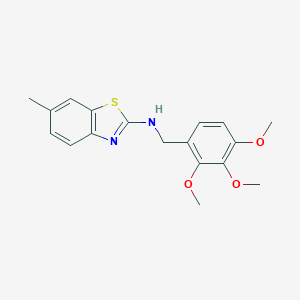

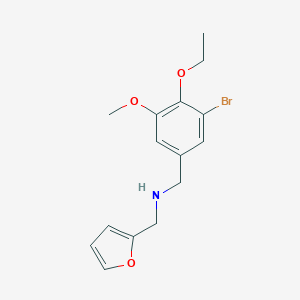
![N'-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B499352.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B499353.png)
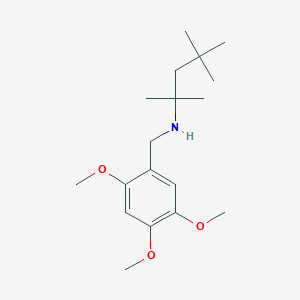
![2-methoxy-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499358.png)
![2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B499359.png)
![N-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B499360.png)
![2-(2-Chloro-6-ethoxy-4-{[(furan-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499362.png)
